1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1797856-55-3
VCID: VC5362423
InChI: InChI=1S/C19H23N3O4S/c1-15-7-8-18(21-20-15)26-16-9-12-22(13-10-16)19(23)11-14-27(24,25)17-5-3-2-4-6-17/h2-8,16H,9-14H2,1H3
SMILES: CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.47

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

CAS No.: 1797856-55-3

Cat. No.: VC5362423

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one - 1797856-55-3

Specification

CAS No. 1797856-55-3
Molecular Formula C19H23N3O4S
Molecular Weight 389.47
IUPAC Name 3-(benzenesulfonyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C19H23N3O4S/c1-15-7-8-18(21-20-15)26-16-9-12-22(13-10-16)19(23)11-14-27(24,25)17-5-3-2-4-6-17/h2-8,16H,9-14H2,1H3
Standard InChI Key LCWVJZYRNQTLFD-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of three primary components:

  • A piperidine ring substituted at the 4-position with a 6-methylpyridazin-3-yloxy group.

  • A propan-1-one backbone bridging the piperidine nitrogen and a phenylsulfonyl moiety.

  • A phenylsulfonyl group at the terminal position, contributing to steric bulk and potential target binding .

The pyridazine ring introduces a planar, electron-deficient heterocycle, while the piperidine provides conformational flexibility. The sulfonamide group enhances solubility and may facilitate interactions with biological targets through hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2034577-57-4
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight389.5 g/mol
SMILESCc1ccc(OC2CCCN(C(=O)CCS(=O)(=O)c3ccccc3)C2)nn1

Notably, experimental data for melting point, boiling point, and solubility remain unreported in publicly available literature .

Synthesis and Characterization

Proposed Synthetic Route

While no explicit synthesis protocol is documented for this compound, a plausible pathway can be inferred from analogous piperidine derivatives :

  • Ether Formation: Reacting 4-hydroxypiperidine with 3-chloro-6-methylpyridazine under basic conditions to form the 4-(6-methylpyridazin-3-yloxy)piperidine intermediate.

  • Acylation: Treating the intermediate with 3-chloropropanoyl chloride to introduce the ketone group at the piperidine nitrogen.

  • Sulfonylation: Coupling the resulting propan-1-one derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Critical Challenges:

  • Stereochemical control at the piperidine ring .

  • Purification of intermediates due to polar functional groups .

Pharmacological Research and Analog Analysis

Structural Analogues and Target Hypotheses

The compound shares features with allosteric modulators of muscarinic acetylcholine receptors (mAChRs) described in patent WO2017112719A1 . For example:

  • Analog 1: (7R)-2-[4-(3,4-difluorophenoxy)piperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one (SYKUGJPBFLFGAX-FQEVSTJZSA-N) exhibits M4 mAChR modulation .

  • Analog 2: Compounds with piperidine-pyrrolopyridinone scaffolds demonstrate antipsychotic activity in preclinical models .

The phenylsulfonyl group in the target compound may enhance blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .

In Silico Predictions

  • LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity.

  • Topological Polar Surface Area (TPSA): ~90 Ų, suggesting limited oral bioavailability.

Challenges and Future Directions

Knowledge Gaps

  • No in vitro or in vivo efficacy data.

  • Unknown metabolic stability and toxicity profile.

Synthetic Optimization

  • Exploring stereoselective routes to access enantiopure forms.

  • Derivatization of the sulfonyl group to modulate pharmacokinetics.

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